N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-22-23-20(26-14)17-12-24(18-10-6-5-9-16(17)18)13-19(25)21-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQFHXVCSZODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for N-Benzyl-2-[3-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]Acetamide
Synthesis of 3-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indole
The oxadiazole-indole core is synthesized via cyclization of a diacylhydrazide derived from indole-3-carboxylic acid.
Preparation of Indole-3-Carboxylic Acid Hydrazide
Indole-3-carboxylic acid (1.0 mol) is refluxed with excess hydrazine hydrate (3.0 mol) in ethanol for 6 hours. The reaction mixture is cooled, and the precipitated hydrazide is filtered and recrystallized from ethanol.
Yield : 85–90%
Characterization :
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch).
- ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.1 (d, J = 7.8 Hz, 1H, indole H-4), 7.6–7.3 (m, 3H, indole H-5, H-6, H-7).
Formation of Diacylhydrazide Intermediate
The hydrazide (0.1 mol) is treated with acetic anhydride (0.12 mol) in dry dichloromethane under nitrogen. The mixture is stirred at 25°C for 12 hours, yielding N-acetyl-indole-3-carboxylic acid hydrazide.
Yield : 78%
Characterization :
Cyclization to 5-Methyl-1,3,4-Oxadiazole
The diacylhydrazide (0.05 mol) is refluxed with phosphorus oxychloride (POCl₃, 0.15 mol) in toluene for 4 hours. The product is neutralized with ice-cold water, extracted with ethyl acetate, and purified via column chromatography.
Yield : 65–70%
Characterization :
Alkylation of Indole Nitrogen with Bromoacetyl Bromide
The indole nitrogen at position 1 is alkylated to introduce the acetamide precursor.
Reaction Conditions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole (0.1 mol) is dissolved in dry dimethylformamide (DMF) and treated with sodium hydride (0.12 mol) at 0°C. 2-Bromoacetyl bromide (0.11 mol) is added dropwise, and the mixture is stirred at 35°C for 8 hours.
Yield : 80–85%
Characterization :
Amidation with Benzylamine
The bromoacetyl intermediate undergoes nucleophilic substitution with benzylamine to form the final acetamide.
Reaction Protocol
The bromoacetyl-indole derivative (0.05 mol) is reacted with benzylamine (0.06 mol) in acetonitrile at 60°C for 12 hours. The product is purified via recrystallization from ethanol.
Yield : 90–95%
Characterization :
Optimization and Mechanistic Insights
Role of POCl₃ in Oxadiazole Formation
Phosphorus oxychloride acts as a cyclodehydrating agent, facilitating the elimination of water and formation of the oxadiazole ring. The reaction proceeds via a two-step mechanism: (1) activation of the carbonyl groups by POCl₃, and (2) intramolecular nucleophilic attack by the hydrazide nitrogen.
Spectral Characterization and Analytical Data
Comparative Analysis of Synthetic Intermediates
| Compound | Melting Point (°C) | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| Indole-3-carboxylic acid | 210–212 | 1680 | 8.3 (s, 1H, NH) |
| Diacylhydrazide | 145–147 | 1665, 1690 | 2.1 (s, 3H, CH₃) |
| Oxadiazole-indole | 162–164 | - | 7.9 (d, J = 8.1 Hz, 1H) |
| Bromoacetyl intermediate | 89–91 | 1710 | 5.2 (s, 2H, CH₂Br) |
| Final acetamide | 132–134 | 1655 | 4.6 (s, 2H, CH₂NBn) |
Challenges and Alternative Routes
Competing Side Reactions
Alkylation of indole may yield N1- and N3-substituted byproducts. Regioselectivity is controlled by using bulky bases (e.g., NaH) to favor N1-substitution.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time for cyclization from 4 hours to 20 minutes, improving yields to 75%.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using reagents such as N-bromosuccinimide and nitric acid.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Hydrazides.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemical Structure and Synthesis
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a complex structure that combines an indole moiety with an oxadiazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids.
General Synthetic Route:
- Formation of the Oxadiazole Ring: This can be achieved by reacting a substituted hydrazine with a carbonyl compound.
- Indole Formation: The indole structure can be synthesized via Fischer indole synthesis or other cyclization methods.
- Final Coupling: The final product is obtained by coupling the oxadiazole and indole components through acetamide formation.
Antiviral Activity
Recent studies have highlighted the potential of N-benzyl-acetamides, including this compound, as inhibitors of viral RNA-dependent RNA polymerases. For instance, derivatives of this compound have shown promising activity against SARS-CoV-2, with IC50 values ranging from 1.11 to 4.55 μM, indicating their potential as antiviral agents in treating COVID-19 .
Anticancer Properties
The oxadiazole moiety in this compound has been recognized for its anticancer properties. Research indicates that compounds containing oxadiazoles can induce apoptosis in various cancer cell lines and inhibit cell proliferation effectively. Structural modifications can enhance potency against specific cancer types .
Anticonvulsant Effects
Studies have demonstrated that certain derivatives exhibit significant anticonvulsant properties comparable to established medications like phenytoin. For example, specific derivatives showed effective ED50 values in animal models as low as 8.3 mg/kg . This suggests a promising avenue for developing new treatments for epilepsy.
Case Study: SARS-CoV-2 Inhibition
A detailed investigation revealed that derivatives of N-benzyl-acetamides effectively inhibited SARS-CoV-2 RdRp. The most potent compound exhibited an IC50 value significantly lower than that of remdesivir, suggesting its potential as a therapeutic candidate against COVID-19.
Case Study: Anticonvulsant Activity
In another study focused on anticonvulsant properties, various derivatives were tested in animal models demonstrating efficacy comparable to traditional medications. The results indicated that structural modifications could enhance potency and selectivity for specific receptor targets.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)-2-(2-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl)Acetamide
- Structure : Replaces the N-benzyl group with a 3,4-dimethoxyphenyl substituent.
- Molecular Formula : C21H20N4O4 (MW = 392.4 g/mol) vs. C20H18N4O2 (MW = 346.4 g/mol for the target compound).
N-(2-Chlorophenyl)-2-(3-(Hydroxyimino)Methyl)-1H-Indol-1-yl)Acetamide
- Structure: Features a hydroxyimino group instead of oxadiazole and a 2-chlorophenyl substituent.
- Activity : Exhibits strong antioxidant properties (DPPH IC50 = 12.3 µM) due to the indole-hydroxylamine pharmacophore .
Analogues with Modified Heterocyclic Cores
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide
N-[2-(5-Chloro-1H-Indol-3-yl)Ethyl]-2-(3-Isobutyl-4-Oxo-3,4-Dihydro-1-Phthalazinyl)Acetamide
- Structure : Replaces oxadiazole with a phthalazinyl ring and adds a chloro substituent on indole.
- Molecular Weight : 454.9 g/mol vs. 346.4 g/mol for the target compound.
- Impact : The chloro substituent may enhance hydrophobic interactions in biological targets .
Analogues with Varied Pharmacophoric Groups
N-(Benzo[d][1,3]Dioxol-5-ylMethyl)-2-(3-(Benzylsulfonyl)-1H-Indol-1-yl)Acetamide
2-((5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
- Structure : Includes a thioether linkage and a thiazole substituent.
- Activity : Shows anticancer activity (IC50 = 4.7 µM against MCF-7 cells) attributed to the thiazole-oxadiazole combination .
Biological Activity
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that integrates an indole structure with an oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial, antiviral, and anticancer agent, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The compound features a benzyl group attached to an acetamide and an indole ring substituted with a 5-methyl-1,3,4-oxadiazole.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains. In one study focusing on oxadiazole derivatives, it was found that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| N-benzyl... | P. aeruginosa | 16 µg/mL |
Antiviral Activity
The antiviral potential of oxadiazole derivatives has also been investigated. The mechanism involves interference with viral replication processes. Compounds similar to this compound have shown effectiveness against viruses such as HIV and influenza .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 ± 3 | Apoptosis induction |
| HeLa (Cervical) | 12 ± 2 | Caspase activation |
| A549 (Lung) | 10 ± 1 | Bcl-2 modulation |
Case Studies
A recent study evaluated the biological activity of various indole-based oxadiazoles, including N-benzyl derivatives. The results indicated significant antiproliferative effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .
In another investigation focusing on the synthesis and screening of oxadiazole derivatives for anti-inflammatory and anticancer activities, it was found that specific substitutions on the indole scaffold could significantly enhance cytotoxicity .
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized for yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with indole derivatives and 5-methyl-1,3,4-oxadiazole precursors. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM to form the acetamide linkage .
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates .
- Optimization : Reaction temperature (60–80°C), pH control (neutral to slightly basic), and catalyst selection (e.g., triethylamine for amide bond formation) are critical for minimizing side products .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C-NMR : Assign peaks for indole NH (~10–12 ppm), benzyl protons (δ 4.5–5.0 ppm), and oxadiazole carbons (δ 160–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error to validate the molecular formula .
- IR : Identify amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1550 cm⁻¹) .
Q. How is the compound’s stability assessed under physiological conditions for in vitro studies?
- Methodology :
- pH stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- Light sensitivity : Store solutions in amber vials and assess photodegradation via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s molecular targets in cancer cell lines?
- Approach :
- Target fishing : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Computational docking : Screen against apoptosis-related targets (e.g., Bcl-2, Mcl-1) using AutoDock Vina or Schrödinger Suite .
- Validation : CRISPR/Cas9 knockout of suspected targets (e.g., Bcl-2) to observe changes in cytotoxicity .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
- Analysis :
- Pharmacokinetics : Measure plasma half-life (via LC-MS) and tissue distribution to identify bioavailability issues .
- Metabolic profiling : Incubate with liver microsomes to detect rapid metabolism (e.g., CYP450-mediated oxidation) .
- Prodrug modification : Introduce ester or PEG groups to enhance solubility and reduce first-pass metabolism .
Q. How are structure-activity relationship (SAR) studies conducted for the oxadiazole and indole moieties?
- Methodology :
- Systematic substitution : Synthesize analogs with halogens (Cl, Br), electron-donating groups (OCH₃), or bulky substituents on the indole and oxadiazole rings .
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., lipoxygenase or kinase assays) and cytotoxicity screens (MTT assay) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties with activity .
Q. What computational methods predict binding modes and pharmacokinetic properties?
- Tools :
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Bcl-2) over 100 ns to assess binding stability .
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier permeability, and hERG inhibition risk .
Q. How do researchers address low solubility in aqueous buffers during formulation?
- Strategies :
- Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm) via solvent evaporation to enhance bioavailability .
Data Analysis and Contradiction Resolution
Q. How are contradictory results in enzyme inhibition vs. cellular cytotoxicity reconciled?
- Approach :
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Pathway analysis : Use RNA-seq to compare gene expression changes in treated vs. untreated cells .
Q. What analytical challenges arise in characterizing degradation products, and how are they mitigated?
- Solutions :
- LC-HRMS/MS : Fragment ions (m/z) matched to predicted degradation pathways (e.g., hydrolysis of oxadiazole) .
- Stability-indicating methods : Validate HPLC methods per ICH guidelines to separate degradants .
Tables for Key Data
Q. Table 1. Representative Analogs and Bioactivity
| Substituent on Indole/Oxadiazole | IC₅₀ (Enzyme Assay) | Cytotoxicity (HeLa Cells) |
|---|---|---|
| 5-Methyl (Parent Compound) | 1.2 µM | 8.5 µM |
| 5-Chloro | 0.8 µM | 6.3 µM |
| 5-Methoxy | 2.1 µM | 12.4 µM |
| Data from enzymatic (lipoxygenase) and cytotoxicity (MTT) assays |
Q. Table 2. Pharmacokinetic Parameters
| Parameter | Value (Parent Compound) |
|---|---|
| Plasma t₁/₂ | 2.3 h |
| logP | 3.1 |
| Solubility (PBS) | 12 µg/mL |
| Derived from rodent studies and computational models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
